Cas no 741699-04-7 (Ethyl 3-ethoxy-4-iodobenzoate)

Ethyl 3-ethoxy-4-iodobenzoate is a substituted benzoate ester featuring both ethoxy and iodo functional groups at the 3- and 4-positions of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its iodine moiety enables further functionalization via cross-coupling reactions. The ethoxy group enhances solubility in organic solvents, facilitating handling in synthetic workflows. Its well-defined structure and reactivity make it valuable for constructing complex molecules, including heterocycles and fine chemicals. The compound is typically supplied in high purity to ensure consistent performance in demanding applications. Proper storage under inert conditions is recommended to maintain stability.
Ethyl 3-ethoxy-4-iodobenzoate structure
Ethyl 3-ethoxy-4-iodobenzoate structure
Product name:Ethyl 3-ethoxy-4-iodobenzoate
CAS No:741699-04-7
MF:C11H13IO3
MW:320.123595952988
MDL:MFCD20484500
CID:560287
PubChem ID:23090718

Ethyl 3-ethoxy-4-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-ethoxy-4-iodo-, ethyl ester
    • 3-Ethoxy-4-iodobenzoic acid ethyl ester
    • ethyl 3-ethoxy-4-iodobenzoate
    • Benzoic acid, 3-ethoxy-4-iodo-, ethyl ester
    • IZNVUVRUUNUWMI-UHFFFAOYSA-N
    • TRA0163867
    • AS02580
    • 3-Ethoxy-4-iodo-benzoic acid ethyl ester
    • AK205892
    • benzoic acid,3-ethoxy-4-iodo-,ethyl ester
    • 3-ethoxy-4-iodo -benzoic acid ethyl ester
    • ethyl3-ethoxy-4-iodobenzoate
    • SCHEMBL2964198
    • AMY28351
    • CS-0061641
    • I11292
    • Benzoic acid, 3-?ethoxy-?4-?iodo-?, ethyl ester
    • AKOS024258051
    • 741699-04-7
    • AS-63935
    • DTXSID60630504
    • DB-252459
    • Ethyl 3-ethoxy-4-iodobenzoate
    • MDL: MFCD20484500
    • Inchi: 1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
    • InChI Key: IZNVUVRUUNUWMI-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=1OC([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 319.99100
  • Monoisotopic Mass: 319.99094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.86660

Ethyl 3-ethoxy-4-iodobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D619662-1g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 97%
1g
$580 2024-06-05
eNovation Chemicals LLC
D583692-1g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 95%
1g
$460 2024-05-24
1PlusChem
1P00FCVJ-100mg
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 95%
100mg
$99.00 2025-02-27
Aaron
AR00FD3V-250mg
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 95%
250mg
$113.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132281-1g
ETHYL 3-ETHOXY-4-IODOBENZOATE
741699-04-7 95+%
1g
¥2617.00 2024-07-28
eNovation Chemicals LLC
D583692-1g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 95%
1g
$460 2025-02-21
eNovation Chemicals LLC
D619662-1g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 97%
1g
$580 2025-02-25
eNovation Chemicals LLC
D619662-5g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 97%
5g
$1600 2025-02-25
eNovation Chemicals LLC
D619662-1g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 97%
1g
$580 2025-02-27
eNovation Chemicals LLC
D619662-5g
3-Ethoxy-4-iodobenzoic acid ethyl ester
741699-04-7 97%
5g
$1600 2024-06-05

Additional information on Ethyl 3-ethoxy-4-iodobenzoate

Ethyl 3-ethoxy-4-iodobenzoate (CAS No. 741699-04-7): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Applications

Ethyl 3-ethoxy-4-iodobenzoate (CAS No. 741699-04-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This ester derivative, characterized by its iodo and ethoxy functional groups, serves as a critical building block for the synthesis of complex molecules. Its unique structural features make it invaluable for cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions, which are pivotal in modern drug discovery and development.

The compound's CAS No. 741699-04-7 is frequently searched by researchers and chemists seeking high-purity intermediates for pharmaceutical synthesis. Recent trends in organic chemistry highlight the growing demand for halogenated aromatic compounds, with iodobenzoates like this one being particularly sought after due to their reactivity and versatility. The ethoxy group further enhances its solubility and stability, making it a preferred choice for fine chemical manufacturing.

In the context of green chemistry, Ethyl 3-ethoxy-4-iodobenzoate aligns with the push for sustainable synthetic methods. Researchers are exploring its use in catalytic processes that minimize waste and reduce energy consumption. This aligns with the broader industry focus on environmentally friendly synthesis, a topic frequently queried in academic and industrial forums. The compound's role in C-H activation and palladium-catalyzed reactions is also a hot topic, as these methods are revolutionizing the way complex molecules are constructed.

From a pharmaceutical perspective, CAS No. 741699-04-7 is often referenced in patents and research papers related to anticancer agents and anti-inflammatory drugs. Its iodo substituent is a key handle for further functionalization, enabling the creation of targeted therapeutics. This has led to a surge in searches for "iodobenzoate derivatives in drug discovery" and "ethoxy-substituted aromatic esters," reflecting the compound's relevance in cutting-edge research.

The material science community has also taken note of Ethyl 3-ethoxy-4-iodobenzoate, particularly in the development of organic semiconductors and liquid crystals. Its ability to form stable, electron-deficient aromatic systems makes it a candidate for optoelectronic applications. Queries like "iodoaromatics in OLEDs" and "benzoate esters in polymer chemistry" underscore its interdisciplinary appeal.

Quality control and analytical standards for CAS No. 741699-04-7 are another area of interest. Laboratories frequently search for HPLC methods and NMR spectra to ensure the compound's purity and identity. This is critical given its use in high-value applications where even minor impurities can impact outcomes. The compound's spectroscopic data and chromatographic behavior are thus widely documented in technical databases.

In summary, Ethyl 3-ethoxy-4-iodobenzoate (CAS No. 741699-04-7) is a multifaceted compound with applications spanning drug development, catalysis, and advanced materials. Its popularity in search engines reflects its importance in contemporary chemistry, with users often seeking information on its synthetic routes, reactivity, and industrial uses. As research continues to uncover new applications, this compound is poised to remain a staple in the toolkit of synthetic chemists worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:741699-04-7)3-Ethoxy-4-iodobenzoic acid ethyl ester
A928847
Purity:99%
Quantity:1g
Price ($):385.0